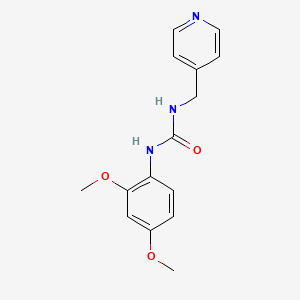
4-(2,4,6-Trimethylbenzenesulfonamido)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4,6-Trimethylbenzenesulfonamido)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide moiety linked to a sulfonamide group, which is further substituted with trimethylbenzene
Wirkmechanismus
Target of Action
Benzamidine, a related compound, has been shown to target several proteins such as kallikrein-1, urokinase-type plasminogen activator, trypsin-1, and casein kinase ii subunit alpha . These proteins play crucial roles in various biological processes, including inflammation, coagulation, and cellular signaling .
Mode of Action
It’s known that the compound undergoes a selective 1,4-aryl migration triggered by the radical fluoromethylation of the alkene . This process provides a direct route to fluoro derivatives of the highly privileged β-arylethylamine pharmacophore .
Biochemical Pathways
The compound’s radical fluoromethylation process could potentially influence various biochemical pathways, particularly those involving aryl groups .
Result of Action
The compound’s radical fluoromethylation process could potentially lead to the creation of new compounds with unique properties .
Action Environment
It’s known that the compound’s radical fluoromethylation process is driven by an electrical current under mild reaction conditions . Therefore, factors such as temperature, pH, and electrical current could potentially influence the compound’s action.
Safety and Hazards
Zukünftige Richtungen
Benzamides, including “4-[(mesitylsulfonyl)amino]benzamide”, have potential applications in various fields, especially in the pharmaceutical industry . Future research could focus on developing more efficient synthesis methods, exploring their biological activities, and improving their safety profiles.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4,6-Trimethylbenzenesulfonamido)benzamide typically involves the following steps:
-
Formation of the Sulfonamide Intermediate: : The initial step involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
-
Coupling with Benzamide: : The sulfonamide intermediate is then coupled with benzamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically performed in an organic solvent such as tetrahydrofuran (THF) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,4,6-Trimethylbenzenesulfonamido)benzamide can undergo various chemical reactions, including:
-
Substitution Reactions: : The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.
-
Oxidation and Reduction: : The compound can undergo oxidation and reduction reactions, particularly at the trimethylbenzene moiety.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the trimethylbenzene moiety can yield carboxylic acids, while reduction can lead to the formation of alcohols.
Wissenschaftliche Forschungsanwendungen
4-(2,4,6-Trimethylbenzenesulfonamido)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound is explored for its use in the synthesis of specialty chemicals and as a precursor in various industrial processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Aminosulfonyl)-N-(2,4,6-Trifluorophenyl)methylbenzamide: This compound has a similar structure but with trifluoromethyl substitution, which can alter its chemical and biological properties.
N-(4-(Quinazolin-2-yl)phenyl)benzamide: This compound contains a quinazoline moiety, which imparts different biological activities compared to 4-(2,4,6-Trimethylbenzenesulfonamido)benzamide.
Uniqueness
This compound is unique due to the presence of the trimethylbenzene group, which can influence its solubility, reactivity, and interaction with biological targets. This structural feature distinguishes it from other benzamide derivatives and contributes to its specific applications in research and industry.
Eigenschaften
IUPAC Name |
4-[(2,4,6-trimethylphenyl)sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-10-8-11(2)15(12(3)9-10)22(20,21)18-14-6-4-13(5-7-14)16(17)19/h4-9,18H,1-3H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJQBZNPWCPYNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-chlorophenyl)-N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5863761.png)
![N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]benzamide](/img/structure/B5863765.png)
![N-[4-(butyrylamino)phenyl]benzamide](/img/structure/B5863771.png)
![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5863778.png)

![1-[(3-fluorophenyl)methyl]-4-(2-methylphenyl)piperazine](/img/structure/B5863787.png)

![1-[4-amino-2-(methylamino)-1,3-thiazol-5-yl]-2,2-dimethyl-1-propanone](/img/structure/B5863800.png)

![3-chloro-N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]benzamide](/img/structure/B5863826.png)
![N-[3-(methylthio)phenyl]propanamide](/img/structure/B5863842.png)
![METHYL 4-{[(3-CHLORO-4-FLUOROANILINO)CARBONYL]AMINO}BENZOATE](/img/structure/B5863854.png)
